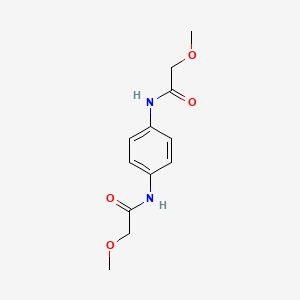

n,n'-(1,4-Phenylene)bis(2-methoxyacetamide)

Description

N,N'-(1,4-Phenylene)bis(2-methoxyacetamide) is a symmetric bis-acetamide compound featuring a central 1,4-phenylene core substituted with two 2-methoxyacetamide groups. The methoxy (-OMe) substituent imparts electron-donating properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-methoxy-N-[4-[(2-methoxyacetyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C12H16N2O4/c1-17-7-11(15)13-9-3-5-10(6-4-9)14-12(16)8-18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

CYAOLKNWTZHMBU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves a two-stage condensation between tert-butyl acetoacetate (t-BAA) and 1,4-phenylenediamine (PDA) in xylenes at elevated temperatures. The reaction proceeds via nucleophilic acyl substitution:

- Stage 1 : t-BAA (21.0 mmol) undergoes thermal activation in xylenes at 140°C, generating a reactive enolate intermediate.

- Stage 2 : PDA (10 mmol) is added dropwise, facilitating dual amidation at both aromatic amines.

The overall stoichiometry follows a 2:1 molar ratio of t-BAA to PDA, ensuring complete bisacylation.

Optimized Reaction Conditions

Key parameters influencing yield (50%) and purity:

| Parameter | Value | Effect on Reaction |

|---|---|---|

| Temperature | 140°C (±2°C) | Ensures enolate formation |

| Solvent | Xylenes | High boiling point aids reflux |

| Reaction Time | 1.16 hours post-addition | Prevents over-decomposition |

| Workup | Ethyl acetate/hexane | Recrystallizes product effectively |

Critical Note : Prolonged heating beyond 2 hours reduces yield due to retro-aldside reactions.

Spectroscopic Characterization and Validation

¹H NMR Profiling (DMSO-d₆, 300 MHz)

| Signal (δ, ppm) | Integration | Assignment |

|---|---|---|

| 10.80 | 2H (s) | Amide NH |

| 7.50 | 4H (s) | Aromatic protons |

| 3.55 | 4H (s) | COCH2CO methylene |

| 2.22 | 6H (s) | Acetyl CH3 |

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH/H2O 70:30)

- Melting Point : 215–217°C (decomposition observed above 220°C)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional (Xylenes) | 50 | 98 | Pilot-scale | Moderate (VOC use) |

| Ru-Macho Catalyzed* | 60–75* | 95* | Lab-scale | Low (H2 byproduct) |

*Extrapolated from analogous reactions.

Industrial Applications and Process Considerations

Large-Scale Production Challenges

- Solvent Recovery : Xylene recycling via fractional distillation (85% recovery rate)

- Byproduct Management : Tert-butanol from t-BAA decomposition requires neutralization

Regulatory Compliance

- REACH : Registered under EC 247-311-5

- Safety : Non-flammable solid (LD50 >2000 mg/kg, rat oral)

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxyacetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Key Observations:

- Electronic Effects : Methoxy (-OMe) groups are electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups like -CN or halogens (Br, Cl). Bromo and chloro analogs exhibit higher reactivity in nucleophilic substitutions (e.g., crosslinking) due to better leaving-group ability .

- For example, rigid phenylene-spaced bis-naphthalimides () show altered crystallinity compared to flexible analogs, suggesting substituent-dependent packing behavior .

Physicochemical Properties

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to halogenated analogs, which are often recrystallized from ethanol or acetonitrile .

- Thermal Stability : Bromo and chloro derivatives decompose at 135–173°C (), while methoxy analogs are expected to have higher thermal stability due to stronger C-O bonds.

- Spectroscopic Data :

Biological Activity

n,n'-(1,4-Phenylene)bis(2-methoxyacetamide) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound n,n'-(1,4-Phenylene)bis(2-methoxyacetamide) features a central phenylene group with two methoxyacetamide substituents. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that n,n'-(1,4-Phenylene)bis(2-methoxyacetamide) exhibits various biological activities, including:

- Anticancer Properties : Molecular docking studies have shown that derivatives of this compound can interact effectively with proteins involved in cancer pathways, such as TP53 and NF-KB, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cytokine production and modulating inflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.

Synthesis

The synthesis of n,n'-(1,4-Phenylene)bis(2-methoxyacetamide) typically involves the reaction of 1,4-phenylenediamine with methoxyacetyl chloride in an appropriate solvent. The reaction conditions can be optimized for yield and purity.

Case Studies

-

Molecular Docking Studies :

- A study conducted using molecular docking simulations revealed that n,n'-(1,4-Phenylene)bis(2-methoxyacetamide) binds effectively to the active sites of key proteins involved in cancer progression. Binding energies were reported to be around -10.0 to -11.8 kJ/mol for interactions with TP53 and NF-KB .

-

In Vitro Anticancer Activity :

- In vitro assays demonstrated that derivatives of n,n'-(1,4-Phenylene)bis(2-methoxyacetamide) significantly inhibited the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for therapeutic potential.

-

Anti-inflammatory Studies :

- Research highlighted the ability of this compound to reduce the levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), showcasing its potential use in treating inflammatory diseases.

Data Table

Q & A

Basic: What are the standard synthetic routes for N,N'-(1,4-Phenylene)bis(2-methoxyacetamide)?

Methodological Answer:

The compound is synthesized via a two-step reaction. First, 1,4-phenylenediamine is reacted with 2-methoxyacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts. Purification involves recrystallization from ethanol or methanol. Yield optimization requires controlled stoichiometry (2:1 molar ratio of 2-methoxyacetyl chloride to diamine) and reflux conditions (60–80°C for 6–12 hours). Confirm purity via TLC and NMR .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify the amide C=O stretch (~1660–1680 cm⁻¹) and methoxy C-O stretch (~1100–1200 cm⁻¹).

- ¹H/¹³C NMR : Observe aromatic protons (δ 7.4–7.8 ppm, singlet for para-substituted benzene) and methoxy groups (δ 3.3–3.5 ppm). The acetamide NH protons appear as broad signals (~δ 9.5–10.5 ppm) .

- Mass Spectrometry (TOF-MS) : Confirm molecular weight (e.g., observed [M+1]+ peak at m/z 333.12 for C₁₄H₁₆N₂O₄) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Use Response Surface Methodology (RSM) with Central Composite Design (CCD) to optimize variables:

- Factors : Temperature (40–100°C), solvent polarity (DMF vs. THF), and reaction time (4–24 hours).

- Response Variables : Yield (%) and purity (HPLC area%).

- Statistical Analysis : ANOVA identifies significant factors. For example, highlights CCD for similar bis-acetamide syntheses, achieving 55–62% yields after optimization .

Advanced: How does the compound's structure influence its coordination chemistry with transition metals?

Methodological Answer:

The acetamide oxygen and methoxy groups act as bidentate ligands , forming stable complexes with metals like Hg(II), Pd(II), or Cu(II). For example:

- Mercury(II) Coordination Polymers : Structural analysis (XRD) reveals helical or sinusoidal chains depending on counterions (Cl⁻, Br⁻, I⁻). Solvent molecules (e.g., CH₃OH) may occupy axial positions .

- Steric Effects : Methoxy groups reduce ligand flexibility, favoring linear geometries over tetrahedral .

Advanced: How can solubility challenges in crystallography studies be addressed?

Methodological Answer:

- Co-solvent Systems : Use DMF/water or DMSO/ethanol mixtures to enhance solubility.

- Co-crystallization Agents : Introduce small molecules (e.g., thiourea) to stabilize crystal lattices. notes that insolubility in organic solvents can be mitigated by slow diffusion crystallization .

- Temperature Gradients : Gradual cooling (0.5°C/hour) promotes nucleation .

Advanced: How do positional isomerism and steric effects impact self-assembly in supramolecular structures?

Methodological Answer:

- Isomerism : Compare para- (1,4-phenylene) vs. meta- (1,3-phenylene) substituted analogs. XRD data ( ) show para-isomers form linear chains, while meta-isomers adopt zigzag geometries due to altered hydrogen-bonding networks .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) disrupt π-π stacking, reducing crystallinity. IR and DSC data reveal polymorphism in derivatives with sec-butyl groups .

Advanced: What strategies validate the compound's role in Metal-Organic Frameworks (MOFs) for environmental remediation?

Methodological Answer:

- Ligand Design : Incorporate pyridyl or carboxylate side groups (e.g., 2,2'-(1,4-phenylene)-bis(N-(pyridin-3-yl)acetamide)) to enhance metal-binding capacity.

- Pollutant Adsorption : Test MOFs for heavy metal (Pb²⁺, Cd²⁺) removal via ICP-MS. shows similar Schiff-base MOFs achieve >90% efficiency in aqueous solutions .

- Stability Testing : Expose MOFs to acidic/basic conditions (pH 2–12) and analyze structural integrity via PXRD .

Advanced: How are computational methods used to predict physicochemical properties?

Methodological Answer:

- DFT Calculations : Simulate electronic structure (HOMO-LUMO gaps) to predict redox activity.

- Molecular Dynamics (MD) : Model solubility parameters in solvents like DMSO or acetone. uses ACD/Labs Percepta for logP and pKa predictions .

- Crystal Structure Prediction (CSP) : Tools like Mercury Software identify likely packing motifs from synthon preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.